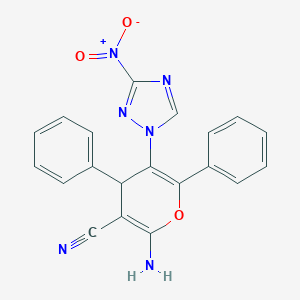![molecular formula C15H11FN6O3S B391557 N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 423729-87-7](/img/structure/B391557.png)
N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound with the molecular formula C15H11FN6O3S and a molecular weight of 374.4 g/mol. This compound is characterized by the presence of a fluoro-nitrophenyl group, a phenyl-tetraazolyl group, and a sulfanyl-acetamide linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the fluoro-nitrophenyl intermediate: This step involves the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline.
Synthesis of the phenyl-tetraazolyl intermediate: This step involves the reaction of phenylhydrazine with sodium azide to form 1-phenyl-1H-tetrazole.
Coupling reaction: The final step involves the coupling of the fluoro-nitrophenyl intermediate with the phenyl-tetraazolyl intermediate in the presence of a sulfanyl-acetamide linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The fluoro-nitrophenyl group may interact with enzymes or receptors, while the phenyl-tetraazolyl group can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide can be compared with similar compounds such as:
N-(4-nitrophenyl)acetamide: This compound lacks the fluoro and tetraazolyl groups, making it less versatile in chemical reactions.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: This compound has a boron-containing group instead of the tetraazolyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
423729-87-7 |
|---|---|
Molecular Formula |
C15H11FN6O3S |
Molecular Weight |
374.4g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H11FN6O3S/c16-12-7-6-10(8-13(12)22(24)25)17-14(23)9-26-15-18-19-20-21(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,23) |
InChI Key |
ONGLYCZBWVPEMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{4-[(3-chloro-2-propenyl)oxy]benzylidene}-3-hydroxy-2-naphthohydrazide](/img/structure/B391474.png)
![2-methylpropanal 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391475.png)
![2-nitro-N'-{[5-(8-quinolinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B391476.png)

![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B391479.png)
![2-methyl-3-[(3-thienylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B391480.png)
![Ethyl 2-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391483.png)
![2-amino-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B391484.png)
![cyclopentanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391491.png)
![5-[4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391492.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B391493.png)

![4-Bromo-2-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391498.png)
![(5E)-2-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B391499.png)
